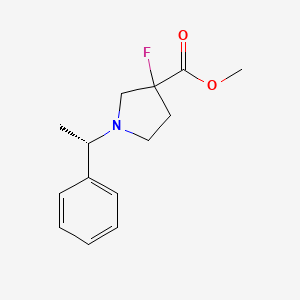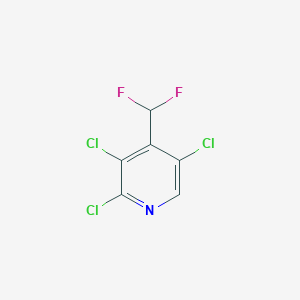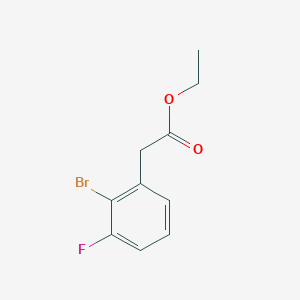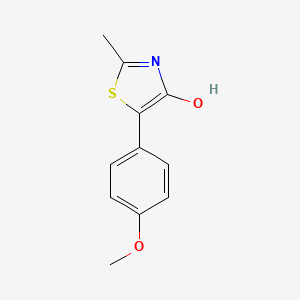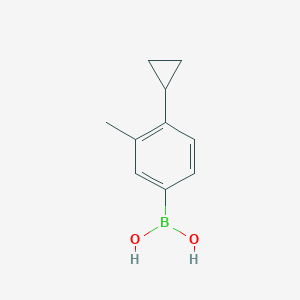![molecular formula C12H10BClO2 B14023123 (2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a chlorine substituent. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2’-chloro-[1,1’-biphenyl]-3-yl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: The boronic acid can be converted to the corresponding hydrocarbon by treatment with a proton source.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids or other proton sources.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Protodeboronation: Hydrocarbons.
科学研究应用
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid has several applications in scientific research:
Biology: Employed in the synthesis of bioconjugates and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
相似化合物的比较
Similar Compounds
2-Chlorophenylboronic acid: Similar structure but lacks the biphenyl moiety.
Phenylboronic acid: Lacks both the chlorine substituent and the biphenyl structure.
4-Chlorophenylboronic acid: Chlorine substituent is positioned differently on the phenyl ring.
Uniqueness
(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine substituent and the biphenyl structure enhances its utility in the synthesis of complex organic molecules .
属性
分子式 |
C12H10BClO2 |
|---|---|
分子量 |
232.47 g/mol |
IUPAC 名称 |
[3-(2-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,15-16H |
InChI 键 |
CLJSSAQNJBHRKS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CC=CC=C2Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


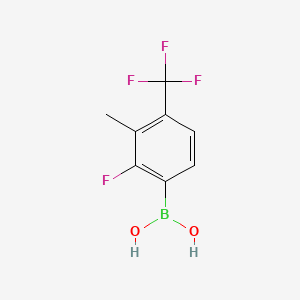
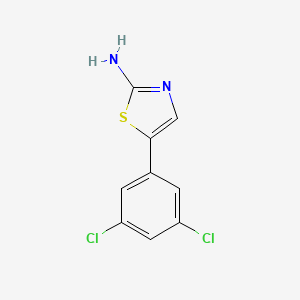
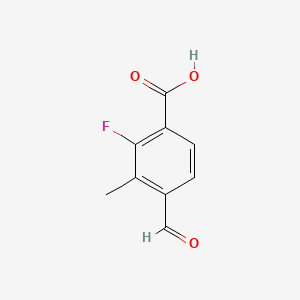
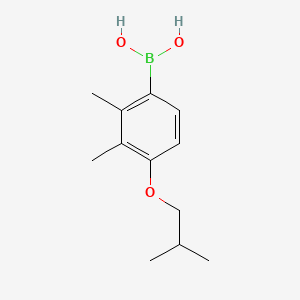
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
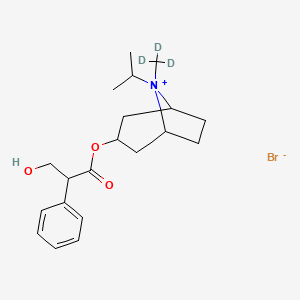
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
